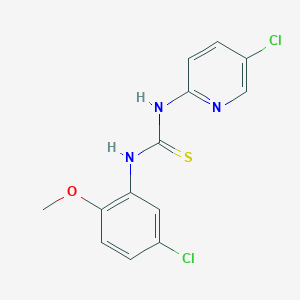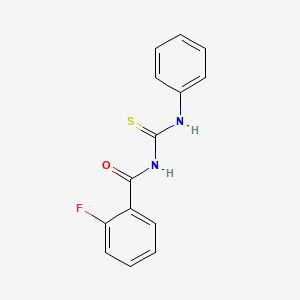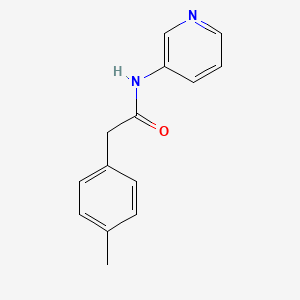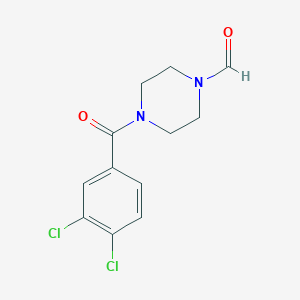
N-(5-chloro-2-methoxyphenyl)-N'-(5-chloro-2-pyridinyl)thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-chloro-2-methoxyphenyl)-N'-(5-chloro-2-pyridinyl)thiourea is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as CPTU and has been shown to have various biochemical and physiological effects. In
Scientific Research Applications
CPTU has been extensively studied for its potential applications in scientific research. It has been shown to have anticancer properties and has been tested against various cancer cell lines. CPTU has also been studied for its potential use as an anti-inflammatory agent and has been shown to reduce inflammation in animal models. Additionally, CPTU has been studied for its potential use as an antifungal agent and has been shown to have activity against various fungal strains.
Mechanism of Action
The mechanism of action of CPTU is not fully understood, but it is believed to act by inhibiting various enzymes and pathways in cells. CPTU has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. Additionally, CPTU has been shown to inhibit the activity of various kinases, which are involved in signaling pathways that regulate cell growth and survival.
Biochemical and Physiological Effects:
CPTU has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. CPTU has also been shown to reduce the production of inflammatory cytokines, which are involved in the immune response to infection and injury. Additionally, CPTU has been shown to inhibit the growth and reproduction of fungal cells.
Advantages and Limitations for Lab Experiments
CPTU has several advantages for use in lab experiments. It is a relatively stable compound and can be easily synthesized in large quantities. Additionally, CPTU has been shown to have activity against various cancer cell lines and fungal strains, making it a useful tool for studying these diseases. However, CPTU also has some limitations. It has been shown to have cytotoxic effects on normal cells at high concentrations, which may limit its use in certain experiments. Additionally, the mechanism of action of CPTU is not fully understood, which may limit its use in certain studies.
Future Directions
There are several future directions for research on CPTU. One area of interest is the development of more potent and selective inhibitors of topoisomerase II, which may have improved anticancer properties. Additionally, further studies are needed to fully understand the mechanism of action of CPTU and its effects on normal cells. Finally, the potential use of CPTU as an antifungal agent warrants further investigation, particularly in the development of new treatments for fungal infections.
In conclusion, CPTU is a chemical compound that has been extensively studied for its potential applications in scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been explored in this paper. Further research is needed to fully understand the potential of CPTU as a tool for studying cancer, inflammation, and fungal infections.
Synthesis Methods
The synthesis of CPTU involves the reaction between 5-chloro-2-methoxyaniline and 5-chloro-2-pyridinecarbonyl chloride in the presence of a base. The resulting product is then treated with thiourea to produce CPTU. The synthesis of CPTU has been optimized to increase the yield and purity of the compound.
properties
IUPAC Name |
1-(5-chloro-2-methoxyphenyl)-3-(5-chloropyridin-2-yl)thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Cl2N3OS/c1-19-11-4-2-8(14)6-10(11)17-13(20)18-12-5-3-9(15)7-16-12/h2-7H,1H3,(H2,16,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQIHFVYPNFRVHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=S)NC2=NC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Cl2N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24788365 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-(5-Chloro-2-methoxyphenyl)-3-(5-chloropyridin-2-yl)thiourea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[5-(2-bromophenyl)-1H-1,2,4-triazol-3-yl]-4,6-dimethyl-2-pyrimidinamine](/img/structure/B5765214.png)
![N-(2-fluorophenyl)-5-[3-(trifluoromethyl)phenyl]-2-furamide](/img/structure/B5765221.png)




![1'-amino-5'H-spiro[cyclopentane-1,3'-pyrido[1,2-a]benzimidazole]-2',4'-dicarbonitrile](/img/structure/B5765261.png)

![2-(2-methylphenoxy)-N-[4-(4-morpholinylmethyl)phenyl]acetamide](/img/structure/B5765278.png)
![4-chloro-2-{[(2-nitrophenoxy)acetyl]amino}benzoic acid](/img/structure/B5765282.png)
![4-[(2,3-dihydro-1H-inden-5-ylamino)methyl]-2-ethoxyphenol](/img/structure/B5765290.png)
![N-[(cyclohexylamino)carbonothioyl]-4-fluorobenzamide](/img/structure/B5765291.png)

